![molecular formula C18H16ClN3OS B12524304 N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N'-(3,5-dimethylphenyl)urea CAS No. 656256-47-2](/img/structure/B12524304.png)
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N'-(3,5-dimethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N’-(3,5-dimethylphenyl)urea is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N’-(3,5-dimethylphenyl)urea typically involves the reaction of 4-chlorophenyl isothiocyanate with 3,5-dimethylaniline in the presence of a base. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N’-(3,5-dimethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles; reactions can be conducted in polar or non-polar solvents depending on the specific substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .
Wissenschaftliche Forschungsanwendungen
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N’-(3,5-dimethylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antibacterial, antifungal, and antiviral activities, making it a candidate for the development of new antimicrobial agents.
Industry: Utilized in the development of agrochemicals and as a stabilizer in polymer production.
Wirkmechanismus
The mechanism of action of N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N’-(3,5-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins, resulting in cell death. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure with a bromine atom instead of chlorine.
N-(4-(3,4-Dichlorophenyl)thiazol-2-yl)-2-chloroacetamide: Contains additional chlorine atoms on the aromatic ring.
N-(4-(4-Methylphenyl)thiazol-2-yl)-2-chloroacetamide: Features a methyl group instead of chlorine.
Uniqueness
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N’-(3,5-dimethylphenyl)urea is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both chlorine and dimethyl groups enhances its potential as a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
656256-47-2 |
|---|---|
Molekularformel |
C18H16ClN3OS |
Molekulargewicht |
357.9 g/mol |
IUPAC-Name |
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,5-dimethylphenyl)urea |
InChI |
InChI=1S/C18H16ClN3OS/c1-11-7-12(2)9-15(8-11)20-17(23)22-18-21-16(10-24-18)13-3-5-14(19)6-4-13/h3-10H,1-2H3,(H2,20,21,22,23) |
InChI-Schlüssel |
KAJFCKJFWLQFTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


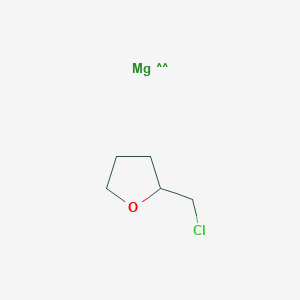
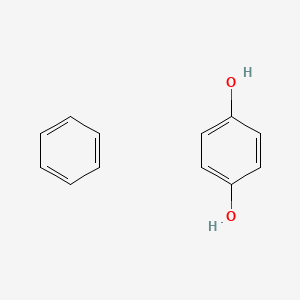
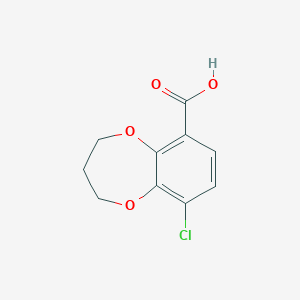
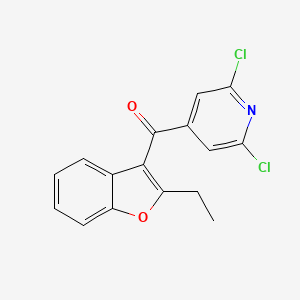
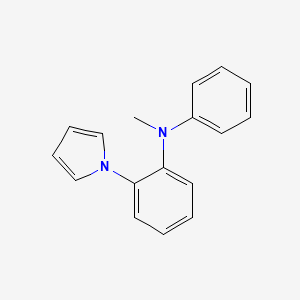
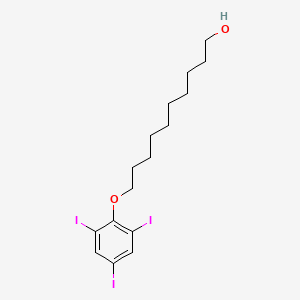
![1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B12524263.png)
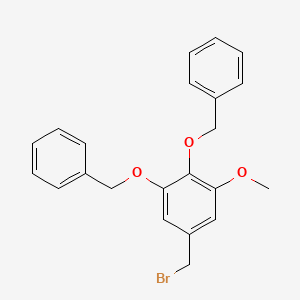
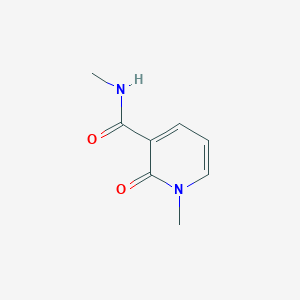
![Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol](/img/structure/B12524272.png)
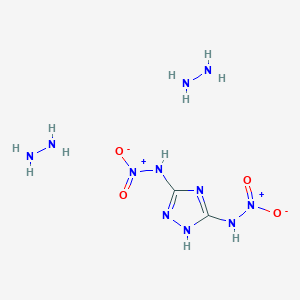
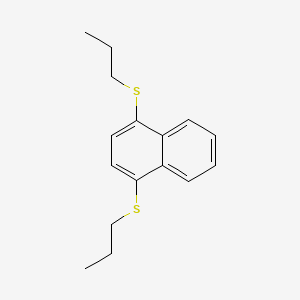
![4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12524293.png)
![Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid](/img/structure/B12524312.png)
